2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-[(3-chlorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c21-15-4-1-3-14(7-15)13-28-19-10-23(16(12-24)8-18(19)25)11-20(26)22-9-17-5-2-6-27-17/h1-8,10,24H,9,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXOKWRRLWQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide, with CAS number 941916-29-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.
- Molecular Formula : C20H19ClN2O5
- Molecular Weight : 402.8 g/mol
- Structure : The compound features a pyridine ring substituted with hydroxymethyl and chlorobenzyl groups, alongside a furan moiety.
Anti-Cancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant anti-cancer properties. For instance, compounds with a similar structural framework have shown promising results in inhibiting tumor growth in various cancer cell lines.
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Mechanism of Action :
- The compound may induce apoptosis in cancer cells through activation of specific signaling pathways. For example, flow cytometry analyses have demonstrated that related compounds can accelerate apoptosis in MCF cell lines when administered at specific dosages .
- In vivo studies on tumor-bearing mice revealed that these compounds significantly suppressed tumor growth, indicating their potential as therapeutic agents against cancer .
- Case Study :
Anti-Inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects.
- Enzyme Inhibition :
Enzyme Inhibition
The compound's efficacy as an enzyme inhibitor has been explored in various studies.
- Aldose Reductase Inhibition :
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Benzyloxy Group
Notes:
- Fluorine substitutions (2- or 4-position) may improve metabolic stability but reduce steric bulk compared to chlorine .
Variations in the Pyridinone Core and Acetamide Side Chain
Notes:
- The hydroxymethyl group in the target compound may improve aqueous solubility compared to methyl or unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
